3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether

Overview

Description

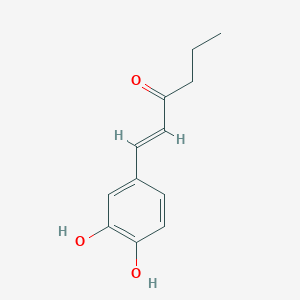

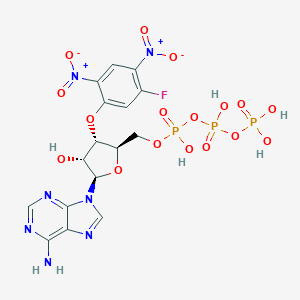

“3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether” is an affinity reagent used in biochemical research . It has been used to probe the binding of nucleotides to proteins such as caspase-9 .

Synthesis Analysis

The affinity reagents 3’-O-(5-fluoro-2,4-dinitrophenyl)ADP ether (FDNP-ADP) and 3’-O-(5-fluoro-2,4-dinitrophenyl)ATP ether (FDNP-ATP) were synthesized and characterized . FDNP[14C]ADP was found to label the active site of mitochondrial F1-ATPase slowly at room temperature but with high specificity .Chemical Reactions Analysis

The affinity reagents FDNP-ADP and FDNP-ATP were used to characterize the structure and function of the three active sites in F1-ATPase . FDNP-ATP binds to the full-length proCsp9 potently, with an IC (50) of approximately 5-11 nM .Scientific Research Applications

Analytical Chemistry : 2,4-Dinitrophenyl ethers, like the one , are used in spectrophotometric and colorimetric quantitative analyses (Lehmann, 1971). This method is applicable for characterizing phenols. Additionally, improvements in gas chromatographic methods allow for the determination of substituted phenols as their 2,4-dinitrophenyl ethers, enhancing sensitivity and precision (Lehtonen, 1980).

Biochemistry : In the realm of biochemistry, the reactivity of fluoro-2,4-dinitrobenzene with amino acids and peptides is utilized for the quantitative assay of N-terminal amino acids (Tonge, 1962). Furthermore, the dinitrophenylation of proteins, such as ATPase, reveals insights into their function and interaction with other molecules. For instance, dinitrophenylated cardiac myosin affects Ca2+-ATPase activity and K+(EDTA)-ATPase activity, influencing the interaction between contractile proteins (Bailin, 1975).

Materials Science : In materials science, 2,4-dinitrophenyl ethers exhibit biological effects even at low concentrations, and their toxicity may relate to their solubility, making them significant in toxicity studies (Dumitras-Hutanu et al., 2009). Additionally, they are used in the synthesis of high-density insensitive energetic materials due to their excellent thermal stability and performance (Gidaspov et al., 2016).

Molecular Biology : In molecular biology, derivatives of 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether can be incorporated into DNA molecules for detection, potentially replacing radioactive methods (Vincent et al., 1982). This has implications for genetic research and diagnostics.

Mechanism of Action

properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(5-fluoro-2,4-dinitrophenoxy)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN7O17P3/c17-6-1-9(8(24(28)29)2-7(6)23(26)27)38-13-10(3-37-43(33,34)41-44(35,36)40-42(30,31)32)39-16(12(13)25)22-5-21-11-14(18)19-4-20-15(11)22/h1-2,4-5,10,12-13,16,25H,3H2,(H,33,34)(H,35,36)(H2,18,19,20)(H2,30,31,32)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUBAOJRQSJYRM-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN7O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151778 | |

| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |

CAS RN |

117414-71-8 | |

| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)